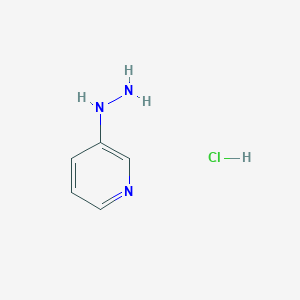

4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

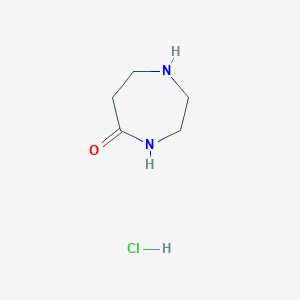

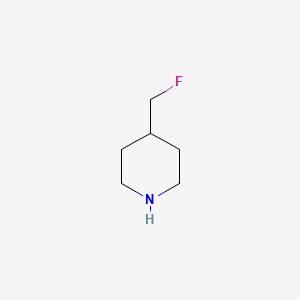

This compound is a novel phosphodiesterase 4 inhibitor . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . Its molecular formula is C15H9BrN2O2 .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which include this compound, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring linked to a pyridine ring . The molecular formula is C15H9BrN2O2, with an average mass of 329.148 Da and a monoisotopic mass of 327.984741 Da .Chemical Reactions Analysis

This compound is a phosphodiesterase 4 (PDE4) inhibitor . It has been compared in potency with the most advanced PDE4 inhibitor, Ariflo .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its molecular formula C15H9BrN2O2, average mass of 329.148 Da, and monoisotopic mass of 327.984741 Da .Scientific Research Applications

Anticancer Properties

The compound has shown potential in the field of cancer research. Specifically, 1,6-naphthyridines, which are pharmacologically active and have a variety of applications such as anticancer . The specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity .

Anti-HIV Activity

Another significant application of this compound is in the treatment of HIV. The N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it useful in the treatment of various infections .

Analgesic Properties

The compound has been found to have analgesic properties, which could make it useful in pain management .

Anti-inflammatory Activity

The compound has anti-inflammatory properties, which could be beneficial in the treatment of conditions characterized by inflammation .

Antioxidant Activity

The compound has been found to have antioxidant properties, which could make it useful in neutralizing harmful free radicals in the body .

Use in Diagnostics

Naphthyridines are widely used in diagnostics, in the treatment of several human diseases .

Industrial Applications

Naphthyridines find use in industrial endeavors and in photophysical applications .

Mechanism of Action

In human cells, this compound inhibits the eosinophil and neutrophil oxidative burst, the release of cytokines by T cells, and the tumor necrosis factor-alpha release from monocytes, in the nanomolar range . It shows activity both in vitro on human inflammatory cells and in vivo in animal models of lung inflammation .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(8-bromo-1,7-naphthyridin-6-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN2O2/c16-14-13-11(2-1-7-17-13)8-12(18-14)9-3-5-10(6-4-9)15(19)20/h1-8H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUFIIGJRIOKNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC(=C2N=C1)Br)C3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632559 |

Source

|

| Record name | 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid | |

CAS RN |

207279-31-0 |

Source

|

| Record name | 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate](/img/structure/B1344755.png)

![5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1344767.png)

![2,7-Diazaspiro[4.5]decan-1-one](/img/structure/B1344770.png)